Reduced vs. Saturated Furan Ring: Impact on Molecular Recognition and Hydrogen Bonding
The target compound contains an aromatic furan ring (sp²-hybridized oxygen), whereas comparator 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine features a saturated THF ring (sp³-hybridized oxygen). This single chemical difference alters molecular weight (155.19 vs. 159.23 g/mol), π-electron availability (2 aromatic π-bonds in furan vs. 0 in THF), and oxygen electronic character (delocalized lone pair in furan vs. localized lone pair in THF) . Furan oxygen participates in conjugated π-system, enabling π-stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr, Phe, Trp), whereas THF oxygen lacks this capacity and functions solely as a hydrogen bond acceptor [1]. This distinction is critical for target engagement in proteins with aromatic-rich binding pockets.
| Evidence Dimension | Aromatic character and π-interaction capacity |
|---|---|
| Target Compound Data | Aromatic furan ring (2 conjugated π-bonds), sp² oxygen with delocalized lone pair, MW 155.19 g/mol |
| Comparator Or Baseline | 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: Saturated THF ring (0 π-bonds), sp³ oxygen with localized lone pair, MW 159.23 g/mol |
| Quantified Difference | ΔMW = +4.04 g/mol (2.6% increase); qualitative difference in π-stacking potential |
| Conditions | Physicochemical and structural comparison |
Why This Matters
Procurement decisions for projects targeting aromatic-rich binding pockets (e.g., MAO, cytochrome P450, GPCRs) should prioritize aromatic furan over saturated THF to preserve π-interaction capacity, as inferred from established furan-containing pharmacophores.
- [1] Güzel E, Erkan S, Taslimi P, et al. Biologically active phthalocyanine metal complexes: Preparation, evaluation of α-glycosidase and anticholinesterase enzyme inhibition activities, and molecular docking studies. Journal of Biochemical and Molecular Toxicology. 2022. Furan-2-ylmethoxy substitution provides π-interaction capacity and red-shifted Q-band. View Source
